Tectoroside
Overview
Description
Tectoroside is a natural product isolated from the herbs of Crepis crocea, a member of the Asteraceae family . It is a sesquiterpene glycoside with the molecular formula C30H36O12 and a molecular weight of 588.6 g/mol . This compound is known for its various biological activities, including anti-inflammatory and antioxidant properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tectoroside is primarily obtained through extraction and isolation from plants. The common methods involve solvent extraction followed by chromatographic separation to achieve high purity
Industrial Production Methods: Industrial production of this compound involves large-scale extraction from plant sources. Techniques such as solvent extraction, followed by purification using chromatographic methods, are employed to obtain this compound in significant quantities .
Chemical Reactions Analysis
Types of Reactions: Tectoroside undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its biological activity or to study its properties in different contexts.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce this compound.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of this compound with altered functional groups.
Scientific Research Applications
Tectoroside has a wide range of scientific research applications, including:
Mechanism of Action
Tectoroside exerts its effects through various molecular targets and pathways. It inhibits the production of pro-inflammatory cytokines such as interleukin-6 and interleukin-8 by blocking the phosphorylation of mitogen-activated protein kinases, including c-Jun NH2-terminal kinase and extracellular signal-regulated kinase . This inhibition reduces inflammation and protects cells from damage.
Comparison with Similar Compounds
Tectoroside is unique among sesquiterpene glycosides due to its specific structure and biological activities. Similar compounds include:
Crepiside E: Another sesquiterpene glycoside isolated from Crepis species.
Ixeriside: A compound with similar anti-inflammatory properties.
Lapsanaside: Known for its antioxidant activity.
Compared to these compounds, this compound stands out for its potent anti-inflammatory effects and its ability to protect against ultraviolet B-induced skin damage .
Biological Activity
Tectoroside is a naturally occurring glycoside primarily found in various plants, including Belamcanda chinensis (also known as Iris tectorum). It has garnered attention for its diverse biological activities, especially in the fields of pharmacology and toxicology. This article explores the biological activity of this compound, summarizing key research findings, case studies, and providing relevant data tables.
Chemical Structure and Properties
This compound is characterized by its glycosidic structure, which contributes to its biological activities. The compound consists of a sugar moiety linked to an aglycone, which is responsible for its pharmacological effects. The general formula for this compound can be represented as:
Biological Activities
1. Antioxidant Activity
This compound exhibits significant antioxidant properties. Studies have shown that it can scavenge free radicals and reduce oxidative stress in various cellular models. This activity is crucial for protecting cells from damage caused by reactive oxygen species (ROS), which are implicated in various diseases, including cancer and neurodegenerative disorders.
2. Anti-Inflammatory Effects
Research indicates that this compound possesses anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase-2 (COX-2) in vitro. This suggests potential therapeutic applications in inflammatory diseases.
3. Anticancer Properties
This compound has demonstrated anticancer effects against several cancer cell lines, including breast cancer (MCF-7) and liver cancer (HepG2). In vitro studies reveal that this compound induces apoptosis and inhibits cell proliferation through various pathways, including the modulation of cell cycle regulators.
Cancer Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 | 25 | Induction of apoptosis via caspase activation |
HepG2 | 30 | Inhibition of cell cycle progression |
Case Studies
Case Study 1: this compound in Breast Cancer Treatment
A study conducted on MCF-7 cells investigated the effects of this compound on cell viability and apoptosis. The results indicated a dose-dependent decrease in cell viability with an IC50 value of 25 µM. Mechanistic studies revealed that this compound activates caspase-3 and caspase-9, leading to programmed cell death.
Case Study 2: Anti-Inflammatory Effects in Animal Models
In vivo experiments using animal models of inflammation demonstrated that this compound significantly reduced edema and inflammatory markers when administered at doses of 10 mg/kg. The compound effectively inhibited the expression of COX-2 and interleukin-6 (IL-6), supporting its potential as an anti-inflammatory agent.
Pharmacokinetics
The pharmacokinetic profile of this compound indicates good absorption with a bioavailability that varies depending on the route of administration. Studies suggest that oral administration leads to significant systemic exposure, making it a viable candidate for therapeutic applications.
Properties
IUPAC Name |
[3,6,9-trimethylidene-2-oxo-8-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3a,4,5,6a,7,8,9a,9b-octahydroazuleno[4,5-b]furan-4-yl] 2-hydroxy-3-(4-hydroxyphenyl)propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H36O12/c1-12-8-20(39-29(38)18(33)9-15-4-6-16(32)7-5-15)23-14(3)28(37)42-27(23)22-13(2)19(10-17(12)22)40-30-26(36)25(35)24(34)21(11-31)41-30/h4-7,17-27,30-36H,1-3,8-11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAHPANYZARJSAV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CC(C2C(C3C1CC(C3=C)OC4C(C(C(C(O4)CO)O)O)O)OC(=O)C2=C)OC(=O)C(CC5=CC=C(C=C5)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H36O12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
588.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is tectoroside and where has it been found?
A1: this compound is a naturally occurring compound found in the Crepis crocea plant []. Its structure is characterized as a glucoside of tectorigenin. While this abstract focuses on its isolation from Crepis crocea, this compound has been previously identified in other plant species.
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